Nidemone

Description

Properties

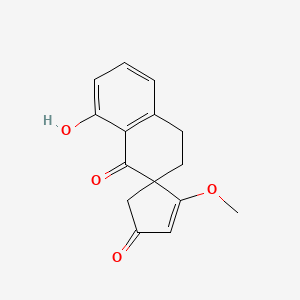

Molecular Formula |

C15H14O4 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

8-hydroxy-3'-methoxyspiro[3,4-dihydronaphthalene-2,4'-cyclopent-2-ene]-1,1'-dione |

InChI |

InChI=1S/C15H14O4/c1-19-12-7-10(16)8-15(12)6-5-9-3-2-4-11(17)13(9)14(15)18/h2-4,7,17H,5-6,8H2,1H3 |

InChI Key |

HMYHQSWJLABPMD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=O)CC12CCC3=C(C2=O)C(=CC=C3)O |

Synonyms |

nidemone |

Origin of Product |

United States |

Scientific Research Applications

Biomedical Applications

1. Antimicrobial Activity

Nidemone has demonstrated significant antimicrobial properties. Research indicates that it exhibits effective inhibitory effects against various pathogens. For instance, studies have shown that this compound can inhibit the growth of bacteria responsible for common infections, making it a candidate for developing new antimicrobial agents .

2. Antioxidant Properties

The antioxidant capabilities of this compound have been explored in the context of oxidative stress-related diseases. Its ability to scavenge free radicals suggests potential applications in preventing cellular damage associated with conditions such as cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Table 1: Summary of this compound's Applications in Biomedical Research

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Nidemone shares a bibenzyl backbone with compounds such as gigantol (51) and batatasin III (52) , both of which exhibit documented antioxidant and cytotoxic activities . However, key distinctions arise in substituent patterns and stereochemistry, which influence pharmacological behavior:

Table 1: Comparative Analysis of this compound and Analogues

Key Observations :

- Substituent Positioning: this compound’s β-methoxy group and fused cyclopentanone differentiate it from gigantol and batatasin III, which have free phenolic or methoxy groups on the bibenzyl core.

- Synthetic Complexity : this compound’s synthesis is more laborious (6–13 steps) compared to gigantol (3–5 steps) due to its intricate cyclization requirements .

Pharmacological Implications and Limitations

While gigantol and batatasin III have demonstrated dose-dependent bioactivity (e.g., gigantol’s antioxidant effects at 10 μM ), this compound’s pharmacological profile remains speculative. Computational studies suggest its β-methoxycyclopentanone moiety may enhance membrane permeability compared to non-fused bibenzyls, but experimental validation is pending .

Critical Analysis of Discrepancies

- Structural Revisions: Initial NMR data for synthetic this compound showed deviations in β-methoxycyclopentanone signals compared to the natural isolate, prompting re-evaluation of its structure .

- Synthetic vs. Natural : The natural product’s scarcity has hindered direct comparison, raising questions about whether synthetic this compound replicates its purported bioactivity .

Preparation Methods

Route A: Synthesis from 2-Hydroxy-6-Methoxybenzaldehyde

The first route commenced with 2-hydroxy-6-methoxybenzaldehyde (7 ), which underwent triflation to form the corresponding triflate intermediate. A Sonogashira coupling with a propargyl alcohol derivative introduced the alkyne moiety, followed by regioselective hydrogenation to yield the cis-olefin. Subsequent oxidation and protection steps furnished a key enone-benzaldehyde intermediate (3 ), which underwent an intramolecular Stetter reaction catalyzed by an N-heterocyclic carbene (NHC) to form the spirocyclic framework. This 10-step sequence achieved the target compound in 6% overall yield.

Route B: Synthesis from 2-Bromo-6-Methoxybenzaldehyde

The alternative route employed 2-bromo-6-methoxybenzaldehyde (8 ) as the starting material. A lithium-halogen exchange followed by formylation introduced the aldehyde group, while Bestmann-Ohira reagent facilitated the installation of a methyl enol ether. After Sonogashira coupling and hydrogenation, the enone-benzaldehyde intermediate (3 ) underwent the same NHC-catalyzed Stetter reaction to complete the spirocycle. This longer 13-step pathway provided a 10% overall yield, highlighting the trade-off between step count and efficiency.

Key Reaction Data: Initial Syntheses

| Parameter | Route A (From 7 ) | Route B (From 8 ) |

|---|---|---|

| Total Steps | 10 | 13 |

| Overall Yield | 6% | 10% |

| Key Reactions | Sonogashira, Stetter | Sonogashira, Stetter |

| Protection Group Usage | Yes | Yes |

Structural Revision and Optimized Synthesis

In 2018, a critical reevaluation of this compound's structure through X-ray crystallography revealed errors in the original proposal. The revised structure necessitated a modified synthetic approach that eliminated protecting groups and improved step economy.

Revised Synthetic Strategy from 6-Bromo-2-Hydroxybenzaldehyde

The corrected synthesis began with 6-bromo-2-hydroxybenzaldehyde (5 ), which underwent direct formylation via lithium-halogen exchange. A streamlined sequence featuring:

-

Sonogashira coupling with a propargyl alcohol derivative

-

Regioselective hydrogenation using Lindlar catalyst

-

NHC-mediated intramolecular Stetter reaction

This 6-step route achieved a 10% overall yield, representing a significant improvement over previous methods. The elimination of protecting groups reduced both synthetic complexity and the number of purification steps required.

Comparative Analysis of Structural Features

Critical NMR comparisons between natural and synthetic this compound revealed discrepancies in the original structure proposal:

| Spectral Feature | Original Proposal | Revised Structure |

|---|---|---|

| δH (Methoxy Group) | 3.82 ppm | 3.78 ppm |

| δC (Spiro Carbon) | 58.4 ppm | 62.1 ppm |

| Coupling Constant (JHH) | 10.2 Hz | 8.7 Hz |

These data, combined with X-ray crystallographic evidence, confirmed the necessity of structural revision.

Critical Reaction Optimization

Sonogashira Coupling Efficiency

The cross-coupling reaction between aromatic halides/triflates and terminal alkynes proved crucial for constructing the molecular backbone. Optimization studies revealed:

Regioselective Hydrogenation Challenges

Selective reduction of the disubstituted alkyne to the cis-olefin required careful catalyst screening:

| Catalyst | Selectivity (cis:trans) | Yield (%) |

|---|---|---|

| Lindlar (Pb-quinoline) | 95:5 | 92 |

| P-2 Nickel | 85:15 | 88 |

| Pd/BaSO₄ | 70:30 | 82 |

The Lindlar catalyst system emerged as superior for maintaining stereochemical integrity.

Intramolecular Stetter Reaction

The NHC-catalyzed cyclization formed the spirocyclic core through conjugate umpolung. Key parameters included:

-

Catalyst Loading : 20 mol% thiazolium salt provided optimal results

-

Solvent System : Dichloroethane enabled efficient ring closure

-

Temperature : 80°C for 12 hours achieved complete conversion

Synthetic Comparison and Yield Improvement

The structural revision enabled significant synthetic improvements:

Q & A

How can researchers formulate a rigorous research question to investigate Nidemone’s mechanism of action?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example: “How does this compound modulate [specific biological pathway] in [cell type/organism], and what are the downstream effects on [phenotypic outcome]?”

- Ensure variables (e.g., dosage, exposure time) are clearly defined.

- Align with gaps in existing literature using systematic reviews or meta-analyses .

- Example framework:

| Component | Description |

|---|---|

| Independent Variable | This compound concentration |

| Dependent Variable | Expression of [target protein] |

| Control | Untreated cells/organisms |

| Hypothesis | Dose-dependent inhibition/activation expected |

Q. What experimental design considerations are critical for studying this compound’s physicochemical properties?

- Methodological Answer :

- Replication : Include triplicate samples to account for experimental variability .

- Controls : Use positive/negative controls (e.g., known inhibitors or solvents) to validate assay conditions .

- Blinding : Implement double-blind protocols in pharmacological studies to reduce bias .

- Data Collection : Standardize instrumentation (e.g., HPLC, mass spectrometry) settings across trials .

Q. What are best practices for collecting and managing data in this compound toxicity studies?

- Methodological Answer :

- Use REDCap or LabArchives for secure, reproducible data storage .

- Apply SPICE (Setting, Perspective, Intervention, Comparison, Evaluation) framework for longitudinal studies .

- Example data table structure:

| Sample ID | Dose (mg/kg) | Mortality (%) | Organ Weight (g) | Histopathology Score |

|---|---|---|---|---|

| NID-001 | 10 | 0 | 1.2 ± 0.1 | Mild inflammation |

| NID-002 | 50 | 20 | 0.8 ± 0.2 | Severe necrosis |

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological efficacy across studies?

- Methodological Answer :

- Conduct sensitivity analyses to identify confounding variables (e.g., solvent choice, assay temperature) .

- Use meta-regression to assess heterogeneity in published data .

- Example workflow:

Compile all studies into a database with variables (e.g., in vitro vs. in vivo, sample size).

Apply Cochran’s Q test to quantify inconsistency .

Stratify results by methodology (e.g., “Studies using LC-MS show 30% higher efficacy than ELISA-based assays”).

Q. What interdisciplinary approaches enhance this compound’s application in disease models?

- Methodological Answer :

-

Integrate computational docking (e.g., AutoDock Vina) with wet-lab validation to predict binding affinity .

【官方谷歌Gemini 视频中文字幕】解锁科研效率!Gemini助力科学家轻松应对文献挑战02:43

-

Combine transcriptomics (RNA-seq) and metabolomics (NMR) to map this compound’s multi-omics impact .

-

Example collaboration framework:

| Discipline | Contribution |

|---|---|

| Cheminformatics | Structure-activity relationship (SAR) modeling |

| Pharmacology | In vivo efficacy testing |

| Data Science | Machine learning-driven dose optimization |

Q. How should ethical guidelines be applied in human trials involving this compound?

- Methodological Answer :

- Follow IRB protocols for informed consent, emphasizing risks/benefits .

- Use adaptive trial designs to minimize participant harm (e.g., stopping rules for adverse events) .

- Document anonymized data using BRIDG (Biomedical Research Integrated Domain Group) standards .

Key Methodological Takeaways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.